11alpha,12alpha-Oxidotaraxerol palmitate
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Overview
Description
11alpha,12alpha-Oxidotaraxerol palmitate is a triterpenoid compound with the molecular formula C46H78O3 and a molecular weight of 679.11 g/mol . It is derived from the oxidation of taraxerol and is found in various plant species, including Cirsium setosum . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha,12alpha-Oxidotaraxerol palmitate typically involves the oxidation of taraxerol followed by esterification with palmitic acid. The oxidation step can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective oxidation at the 11alpha and 12alpha positions .
Industrial Production Methods: Industrial production of this compound involves the extraction of taraxerol from plant sources, followed by chemical modification. The process includes:
- Extraction of taraxerol using solvents like ethanol or methanol.
- Oxidation of taraxerol to form 11alpha,12alpha-oxidotaraxerol.
- Esterification of 11alpha,12alpha-oxidotaraxerol with palmitic acid to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 11alpha,12alpha-Oxidotaraxerol palmitate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group back to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, replacing the palmitate group with other fatty acids.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
- Oxidation products include various oxidized derivatives of this compound.
- Reduction products include diols formed by the reduction of the epoxide group.
- Substitution products include esters with different fatty acid chains .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids.
Medicine: Potential therapeutic agent due to its cytotoxic properties.
Industry: Used in the formulation of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 11alpha,12alpha-Oxidotaraxerol palmitate involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets. The exact molecular targets and pathways are still under investigation, but it is known to affect cell proliferation and survival .
Comparison with Similar Compounds
11alpha,12alpha-Oxidotaraxerone: Another oxidized derivative of taraxerol with similar biological activities.
11alpha,12alpha-Oxidotaraxerol: The non-esterified form of 11alpha,12alpha-Oxidotaraxerol palmitate.
Comparison: this compound is unique due to its esterification with palmitic acid, which enhances its lipophilicity and potentially its biological activity. Compared to its non-esterified counterparts, it may exhibit different pharmacokinetic properties and cellular uptake .
Properties
Molecular Formula |
C46H78O3 |
---|---|
Molecular Weight |
679.1 g/mol |
IUPAC Name |
(1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) hexadecanoate |
InChI |
InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3 |
InChI Key |
CBFIJBKKXHURHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |
Origin of Product |
United States |
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